1-(2,4-Dimethylphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJDRMQPKZCUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,4 Dimethylphenyl Ethanamine and Its Derivatives
Established Synthetic Pathways
Multi-step Synthesis from Precursor Ketones
A common and well-established method for the synthesis of 1-(2,4-dimethylphenyl)ethanamine begins with the corresponding ketone, 1-(2,4-dimethylphenyl)ethan-1-one. chemsynthesis.com This multi-step process typically involves the conversion of the ketone to an intermediate that is more amenable to amination.
One such pathway involves the bromination of 1-(2,4-dimethylphenyl)ethan-1-one to form an α-bromo ketone. This intermediate can then be subjected to a nucleophilic substitution reaction with an amine source, followed by reduction to yield the target amine.
Another approach is the direct reductive amination of 2,4-dimethylphenylacetone. This method utilizes reducing agents like lithium aluminum hydride to convert the ketone into the desired amine. smolecule.com
General Amine Synthesis via Catalytic Amination Reactions
Catalytic amination reactions offer a more direct and atom-economical route to this compound and related amines. These methods typically involve the reaction of a carbonyl compound or an alcohol with an amine source in the presence of a metal catalyst and a reducing agent, often hydrogen gas. google.com
For instance, the reaction of 1-(2,4-dimethylphenyl)ethan-1-one with ammonia (B1221849) in the presence of a catalyst and hydrogen can directly produce this compound. google.com Various catalysts, including those based on copper, nickel, and noble metals, have been employed for such transformations. google.com The efficiency of these reactions can be influenced by factors such as temperature, pressure, and the choice of catalyst and solvent. google.comgoogle.com
A noteworthy method involves the use of a silicon-nanostructure-supported palladium nanoparticle composite (SiNS–Pd) as a reusable heterogeneous catalyst for the reductive alkylation of amines with aldehydes under atmospheric pressure of hydrogen. nih.gov This approach has been successfully applied to the synthesis of various secondary and tertiary amines. nih.gov
Enantioselective Synthesis Approaches for Chiral Analogs
The synthesis of enantiomerically pure chiral amines is of great importance, as chirality often dictates the biological activity and efficacy of pharmaceutical compounds and the stereochemical outcome of asymmetric reactions. nih.gov Several strategies have been developed for the enantioselective synthesis of chiral analogs of this compound.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed.
One example involves the use of hydroxyoxime ethers as chiral auxiliaries. These can be used to direct the stereoselective addition of organometallic reagents to imines, leading to the formation of chiral amines with high diastereoselectivity.
Another approach utilizes chiral organopalladium-amine complexes. For instance, a chiral auxiliary, (+/-)-N,N-dimethyl-1-(2,5-dimethylphenyl)ethylamine, was synthesized from 1-acetyl-2,5-dimethylbenzene. nih.gov The resulting cyclopalladated complex could be resolved and used to promote asymmetric cycloaddition reactions with high stereoselectivity. nih.gov
Asymmetric Catalysis in Chiral Amine Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. nih.govresearchgate.net Transition metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, and enamides is a widely used method for producing chiral amines. nih.govd-nb.infoacs.org
Iridium complexes with chiral ligands have shown high activity and enantioselectivity in the asymmetric hydrogenation of imines. d-nb.info For example, iridium complexes with specific chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of various imines, affording the corresponding chiral amines with high enantiomeric excess (ee). d-nb.info
Furthermore, chiral phosphoric acids have been employed as organocatalysts in the enantioselective reductive amination of ketones, providing access to chiral β-arylamines with good to high enantioselectivities. researchgate.net
Diastereoselective Addition Reactions
Diastereoselective addition reactions to chiral substrates are another effective strategy for creating stereogenic centers. This approach often involves the use of a chiral substrate that biases the approach of a nucleophile.
For example, the diastereoselective addition of nucleophiles to imines derived from chiral aldehydes or ketones can lead to the formation of chiral amines. The stereochemical outcome is controlled by the existing stereocenter in the substrate. Research has shown that the complexation of optically active functional derivatives of aromatic carbonyl compounds can be used to synthesize optically pure tricarbonyl-chromium complexes, which can then be converted to the desired chiral products. researchgate.net
Enantioselective Reduction Strategies (e.g., with chiral hydride reducing agents or hydrogenation with chiral catalysts)
The synthesis of enantiomerically pure this compound is a critical step in various chemical and pharmaceutical applications. Enantioselective reduction strategies are paramount in achieving high optical purity, primarily starting from the prochiral ketone, 2',4'-dimethylacetophenone (B1329390). These methods involve the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol or amine.
One notable approach is the use of biocatalysis, which employs whole microbial cells or isolated enzymes to perform highly selective reductions. For instance, the fungus Periconia hispidula has been identified as a promising biocatalyst for the stereoselective reduction of a variety of prochiral ketones. iomcworld.com In the case of 2',4'-dimethylacetophenone, reduction using Periconia hispidula yields the corresponding chiral alcohol, (S)-1-(2,4-dimethylphenyl)ethanol, with high conversion and excellent enantiomeric excess. iomcworld.com This chiral alcohol can then serve as a valuable intermediate for the subsequent synthesis of this compound through methods such as the Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.
The success of this biocatalytic reduction highlights the potential of whole-cell systems in generating chiral building blocks. These microorganisms provide a complex enzymatic machinery that can effectively catalyze reductions with high stereocontrol, often under mild reaction conditions. iomcworld.com The enantiomeric excess of the resulting alcohol is a key indicator of the catalyst's efficiency. iomcworld.com
While direct asymmetric reductive amination of 2',4'-dimethylacetophenone to this compound using chiral metal catalysts (e.g., based on rhodium, iridium, or ruthenium with chiral ligands) is a well-established strategy for other ketones, specific data for this substrate is not as readily available in the surveyed literature. thieme-connect.de However, the principles of these reactions are broadly applicable. These catalytic systems typically involve the in-situ formation of an imine or enamine from the ketone and an ammonia source, which is then asymmetrically hydrogenated. thieme-connect.de The choice of the metal precursor and the chiral ligand is crucial for achieving high enantioselectivity.
Similarly, the use of chiral hydride reducing agents, such as those derived from boranes and chiral auxiliaries, represents another potential route for the enantioselective reduction of 2',4'-dimethylacetophenone to the corresponding alcohol, which can then be converted to the desired amine.
Interactive Data Table: Biocatalytic Reduction of 2',4'-Dimethylacetophenone
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2',4'-Dimethylacetophenone | Periconia hispidula | (S)-1-(2,4-Dimethylphenyl)ethanol | >94 | >94 |
Derivatization and Chemical Reactivity Studies of 1 2,4 Dimethylphenyl Ethanamine
Alkylation and Nucleophilic Substitution Reactions
The primary amine functionality of 1-(2,4-Dimethylphenyl)ethanamine serves as a key site for derivatization through alkylation and nucleophilic substitution reactions. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. ibchem.comlibretexts.org
A common method for alkylation involves the reaction of the amine with alkyl halides. evitachem.com This process, a type of nucleophilic substitution, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction proceeds via an S(_N)2 mechanism, where the amine's nitrogen atom directly displaces a halide leaving group from the alkyl halide. libretexts.orgksu.edu.sa However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, potentially leading to polyalkylation. masterorganicchemistry.com
To achieve selective monoalkylation, alternative methods such as reductive amination are often employed. nih.gov This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govmasterorganicchemistry.com
A specific example of nucleophilic substitution is the reaction of this compound with 2-methoxyethyl chloride in the presence of a suitable base. smolecule.com In this reaction, the amine acts as the nucleophile, displacing the chloride to form N-(2-methoxyethyl)-1-(2,4-dimethylphenyl)ethanamine. smolecule.com
Structural Modification for Novel Derivatives (e.g., piperazine (B1678402) ring formation, acyl derivatives)
The core structure of this compound allows for significant structural modifications to generate novel derivatives with potentially unique chemical properties. Key modifications include the formation of heterocyclic rings and the synthesis of acyl derivatives.
Piperazine Ring Formation: The synthesis of piperazine-containing molecules is of significant interest in medicinal chemistry. mdpi.com While direct cyclization of this compound itself is not a standard route, analogous structures are used to form piperazine rings. For instance, the synthesis of Vortioxetine, a compound containing a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine core, involves the cyclization of an aniline (B41778) derivative. google.comrsc.org In this process, a compound like 2-((2,4-dimethylphenyl)thio)aniline (B569701) is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comresearchgate.net The aniline nitrogen acts as a nucleophile, displacing the chlorides in a double substitution reaction to form the six-membered piperazine ring. This demonstrates a viable strategy for incorporating the 2,4-dimethylphenyl moiety into a piperazine framework starting from a related aniline precursor. google.com
Acyl Derivatives: Acylation is a straightforward method to modify the amine group. This compound readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. smolecule.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). smolecule.com This modification alters the chemical properties of the molecule, for example, by changing its solubility and hydrogen bonding capabilities. smolecule.com
Table 1: Examples of Potential Derivatives from this compound
| Derivative Type | Reactant | Product Name |
|---|---|---|
| Secondary Amine | Benzaldehyde (via reductive amination) | N-Benzyl-1-(2,4-dimethylphenyl)ethanamine |
| Tertiary Amine | Excess Methyl Iodide | N,N-Dimethyl-1-(2,4-dimethylphenyl)ethanaminium Iodide |
| Amide (Acyl Deriv.) | Acetyl Chloride | N-(1-(2,4-Dimethylphenyl)ethyl)acetamide |
| Piperazine Analog* | Bis(2-chloroethyl)amine | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine |
\Synthesized from the related aniline derivative, 2-((2,4-dimethylphenyl)thio)aniline.* google.com
Exploration of Reaction Mechanisms and Pathways
Understanding the reaction mechanisms provides insight into the reactivity of this compound and guides the synthesis of its derivatives.
Nucleophilic Aromatic Substitution (S(_N)Ar) Mechanisms
Nucleophilic aromatic substitution (S(_N)Ar) is a mechanism where a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com This pathway is fundamentally different from electrophilic aromatic substitution. youtube.com For an S(_N)Ar reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO(_2)) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. masterorganicchemistry.compressbooks.pub
The benzene (B151609) ring of this compound contains two methyl groups, which are electron-donating. These groups increase the electron density of the aromatic ring, making it nucleophilic in character and thus deactivating it towards nucleophilic attack. Consequently, this compound itself does not readily undergo S(_N)Ar reactions. For such a reaction to occur on the phenyl ring, it would require the presence of a good leaving group and strong electron-withdrawing groups, which are absent in the parent molecule. pressbooks.pub
Lithiation and Subsequent Functionalization
While the electron-rich nature of the dimethylphenyl ring prevents S(_N)Ar reactions, it facilitates functionalization through electrophilic substitution pathways, notably via lithiation. The amine group can act as a directing group in a process called directed ortho-metalation (DoM). Although the ethylamine (B1201723) side chain is more flexible than other common directing groups, it can direct a strong base like an organolithium reagent (e.g., n-butyllithium) to deprotonate a carbon atom at an adjacent (ortho) position on the ring. researchgate.net
In the case of this compound, the most likely site for lithiation would be the C-6 position, which is ortho to the ethylamine substituent. This process generates a highly reactive organolithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. For example, reaction with aldehydes or ketones would introduce a new alcohol functionality, while reaction with carbon dioxide followed by acidic workup would yield a carboxylic acid. This two-step sequence of directed lithiation followed by electrophilic quench provides a powerful strategy for regioselective functionalization of the aromatic ring. researchgate.net
Acid-Base Reactivity
The presence of the primary amine group confers basic properties upon this compound. evitachem.comchembk.com Similar to ammonia (B1221849), the nitrogen atom has a lone pair of electrons that can accept a proton (H) from an acid, making it a Brønsted-Lowry base. libretexts.orglibretexts.org
When dissolved in water, it establishes an equilibrium, accepting a proton from a water molecule to form a 1-(2,4-dimethylphenyl)ethylammonium ion and a hydroxide (B78521) ion (OH). This increase in hydroxide ion concentration makes the solution alkaline. libretexts.org
The amine reacts readily with strong acids, such as hydrochloric acid (HCl), in a neutralization reaction to form the corresponding ammonium salt, in this case, 1-(2,4-dimethylphenyl)ethylammonium chloride. libretexts.org This salt is an ionic compound with significantly different physical properties, such as higher water solubility, compared to the free base. libretexts.org This acid-base reactivity is fundamental to its handling, purification, and in various reaction setups.
Advanced Analytical Techniques for Characterization and Isomer Differentiation
Spectroscopic Characterization Beyond Basic Identification
Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of 1-(2,4-Dimethylphenyl)ethanamine.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 1H-NMR, 13C-NMR for structural elucidation and purity assessment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. slideshare.net In the case of this compound, ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the dimethylphenyl ring typically appear as a multiplet in the range of 6.8-7.2 ppm. smolecule.com The protons of the two methyl groups attached to the aromatic ring show distinct signals, and the protons of the ethylamine (B1201723) side chain also have characteristic chemical shifts and splitting patterns. The integration of the signals confirms the ratio of protons in different parts of the molecule.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the aromatic carbons, the two methyl carbons, and the carbons of the ethylamine moiety are all identifiable, allowing for a complete assignment of the carbon framework. The purity of the sample can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C-NMR spectra.
High-Resolution Mass Spectrometry (HRESIMS, GC-MS, LC-MS/MS) for Molecular Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. scispace.com Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer can determine the mass of the molecular ion with great precision.
Fragmentation Analysis: Mass spectrometric analysis also reveals characteristic fragmentation patterns that aid in structural confirmation. smolecule.com Under electron ionization (EI) in GC-MS, the molecule undergoes fragmentation, producing a series of ions. A common fragmentation pathway for primary amines is the loss of an ammonia (B1221849) molecule. smolecule.com Another significant fragmentation is the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, leading to the formation of a stable benzylic cation. The resulting mass spectrum serves as a molecular fingerprint.
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Origin |
|---|---|---|
| [M]+• | 149 | Molecular Ion |
| [M-CH3]+ | 134 | Loss of a methyl group |
| [M-NH2]+ | 133 | Loss of the amino group |
| C8H9+ | 105 | Dimethylphenyl cation |
Fourier Transform Infrared Spectroscopy (FTIR) for Vibrational Analysis of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sigmaaldrich.com The FTIR spectrum of this compound shows characteristic absorption bands.
Key Vibrational Frequencies:
N-H Stretching: The primary amine group exhibits characteristic symmetric and antisymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. smolecule.com
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bond in the primary amine is found around 1590-1650 cm⁻¹.
These vibrational signatures provide confirmatory evidence for the presence of the key functional groups within the this compound molecule.
Chromatographic Separation and Chiral Recognition Studies
Chromatographic techniques are indispensable for separating this compound from its isomers and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. mdpi.com When equipped with a chiral stationary phase (CSP), HPLC can also be used to separate the enantiomers of this chiral amine. nih.govresearchgate.net
Chiral Separation: The separation of enantiomers is crucial as they can exhibit different biological activities. Chiral HPLC methods often utilize columns with stationary phases derived from polysaccharides like cellulose (B213188) or amylose. yakhak.org The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving good separation. chromatographyonline.com The enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, can be accurately determined from the relative peak areas in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Hexane/Ethanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its isomers. nih.gov
Isomer Differentiation: Positional isomers of this compound, such as 1-(2,5-dimethylphenyl)ethanamine (B1276237) or 1-(3,4-dimethylphenyl)ethanamine, can often be separated by GC based on their different boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for differentiation. uva.nl
Impurity Profiling: Following separation by GC, the mass spectrometer provides mass spectra for each eluting component. This allows for the identification of not only the main compound but also any impurities present in the sample. The fragmentation patterns of isomers can be very similar, but subtle differences, combined with their unique retention times, allow for their unambiguous identification. researchgate.netojp.gov Derivatization of the amine group, for instance by acylation, can sometimes enhance the chromatographic separation and lead to more distinct mass spectra, further aiding in isomer differentiation. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Isomer Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is exceptionally well-suited for the analysis of this compound and its isomers in complex matrices such as biological fluids or seized drug samples. nih.govresearchgate.netnih.govnih.gov This method combines the potent separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. northwestern.edu
The LC-MS/MS workflow begins with the introduction of the sample into the liquid chromatograph. The components of the mixture are then separated based on their differential interactions with the stationary and mobile phases. Following separation, the analyte-containing eluent enters the mass spectrometer, where the molecules are ionized, typically via electrospray ionization (ESI). The resulting ions are then directed into the mass analyzer. In the first stage of tandem mass spectrometry (MS/MS), a specific precursor ion, which corresponds to the mass-to-charge ratio (m/z) of the protonated this compound molecule, is selected. This isolated precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. libretexts.org The resulting fragmentation pattern is a unique structural fingerprint of the molecule.
While constitutional isomers of this compound will exhibit the same precursor ion mass, their product ion spectra can show significant differences in the relative abundances of fragment ions. acs.org These variations in fragmentation are due to the different substitution patterns on the aromatic ring, which influence the stability of the fragment ions formed. For instance, the primary fragmentation pathways for phenethylamines often involve benzylic cleavage and the loss of the amine group. The position of the methyl groups on the phenyl ring in this compound will direct this fragmentation, leading to a characteristic mass spectrum that can be used to distinguish it from other dimethylphenyl)ethanamine isomers. By comparing the obtained fragmentation pattern with that of a certified reference standard, a conclusive identification can be made. acs.orgdocbrown.info
A representative LC-MS/MS method for the theoretical analysis of this compound is detailed in the table below.
| Parameter | Description |
| Chromatographic Column | Biphenyl or Phenyl-Hexyl phase for enhanced separation of aromatic isomers nih.govnih.gov |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) nih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 150.2 [M+H]⁺ |
| Product Ions (m/z) | 133.1, 117.1, 91.1 |
| Collision Energy (eV) | Optimized for each transition to achieve characteristic fragmentation |
Derivatization Strategies for Enhanced Analytical Resolution (e.g., trifluoroacetyl or pentafluoropropanoyl derivatives)
To overcome the challenges associated with the analysis of isomeric phenethylamines, derivatization is a frequently employed strategy to enhance analytical resolution. researchgate.netjfda-online.com This involves the chemical modification of the analyte to yield a derivative with improved chromatographic and mass spectrometric properties. For primary amines like this compound, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective approach. researchgate.netoup.comresearchgate.net
The formation of trifluoroacetyl or pentafluoropropanoyl derivatives offers several analytical advantages. These derivatives are generally more volatile and less polar than the parent amines, which can lead to improved peak shapes and better separation in gas chromatography. oup.com In the context of LC-MS/MS, derivatization can significantly alter the retention behavior of the isomers, potentially enabling the separation of co-eluting species. The introduction of the fluorinated acyl group increases the molecular weight, shifting the precursor ion to a higher mass region where there may be less background interference. researchgate.net
Furthermore, the fragmentation patterns of the derivatized molecules in MS/MS can be more structurally informative than those of the underivatized compounds. The fragmentation of the N-trifluoroacetyl or N-pentafluoropropanoyl derivatives of this compound will produce characteristic ions corresponding to the loss of the acyl group and subsequent fragmentations of the phenethylamine (B48288) backbone. The relative intensities of these fragment ions are often highly dependent on the isomeric structure, thus facilitating their differentiation. researchgate.netresearchgate.netresearchgate.net
The following table summarizes the key aspects of these derivatization strategies.
| Derivatizing Reagent | Derivative Name | Key Advantages |
| Trifluoroacetic anhydride (TFAA) | N-(1-(2,4-dimethylphenyl)ethyl)-2,2,2-trifluoroacetamide | Increased volatility, enhanced mass spectrometric signal, potential for improved isomeric separation. researchgate.net |
| Pentafluoropropionic anhydride (PFPA) | N-(1-(2,4-dimethylphenyl)ethyl)-2,2,3,3,3-pentafluoropropanamide | Similar to TFAA with a larger mass shift, which can be beneficial in reducing background noise in the mass spectrum. researchgate.netresearchgate.net |
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method can provide precise information on bond lengths, bond angles, and the conformational preferences of this compound. For a chiral molecule like this compound, X-ray analysis of a single crystal of an enantiomerically pure sample or a salt with a chiral counter-ion allows for the determination of its absolute configuration. acs.orgmdpi.com
The fundamental principle of X-ray crystallography involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions can be accurately determined. bbk.ac.uk
In addition to elucidating the molecular structure, X-ray crystallography provides detailed insights into the intermolecular interactions that dictate the packing of molecules in the crystal lattice. These interactions include hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. researchgate.netnih.govnih.govresearchgate.net For this compound, the primary amine group is a hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. These hydrogen bonds are expected to play a crucial role in the crystal packing, influencing physical properties such as melting point and solubility. researchgate.netnih.gov While a specific crystal structure for this compound is not publicly available, analysis of related phenethylamine structures reveals common packing motifs driven by hydrogen bonding and other non-covalent interactions. rsc.orgresearchsquare.com
The table below outlines the key crystallographic parameters that would be determined from a successful X-ray diffraction analysis of this compound.
| Crystallographic Parameter | Information Provided |
| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). researchgate.net |
| Space Group | Defines the internal symmetry of the crystal. researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. researchgate.net |
| Z | The number of molecules per unit cell. rsc.org |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | Describes the conformation of the molecule. |
| Intermolecular Interactions | Identifies and characterizes hydrogen bonds, van der Waals contacts, and other non-covalent interactions. researchgate.netnih.gov |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for computational analysis in chemistry due to its balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.
Molecular Geometry Optimization and Vibrational Frequencies
The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1-(2,4-Dimethylphenyl)ethanamine, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to find the global minimum on the potential energy surface. This process yields optimized structural parameters, including bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas correspond to regions of low electron density and positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative nitrogen atom of the amine group as a region of negative potential.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical chemical shifts are calculated for the optimized molecular structure and are often referenced against a standard, such as Tetramethylsilane (TMS). These predicted values are invaluable for assigning peaks in experimental NMR spectra and can help in confirming the structure of the compound.
Thermodynamic Property Calculations
From the results of vibrational frequency calculations, it is possible to compute various thermodynamic properties of this compound at different temperatures. These properties include:
Zero-point vibrational energy (ZPVE)
Enthalpy (H)
Entropy (S)
Gibbs free energy (G)
Heat capacity (Cv)
These calculated thermodynamic parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.
Semi-Empirical Calculations for Reaction Pathway Elucidation and Stability Assessment
While DFT methods are highly accurate, they can be computationally expensive for larger systems or for exploring complex reaction pathways. Semi-empirical methods, which use parameters derived from experimental data to simplify the calculations, offer a faster alternative. These methods can be effectively used to explore potential energy surfaces, identify transition states, and calculate activation energies for various reactions involving this compound. This allows for the elucidation of plausible reaction mechanisms and an assessment of the relative stability of reactants, intermediates, and products.
Theoretical Modeling of Chiral Recognition Mechanisms
This compound is a chiral molecule, existing as two enantiomers. Understanding how these enantiomers interact with other chiral molecules is crucial, particularly in applications such as chiral chromatography or asymmetric synthesis. Theoretical modeling can provide detailed insights into the mechanisms of chiral recognition.
By constructing computational models of the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector (e.g., a chiral stationary phase in chromatography), it is possible to analyze the non-covalent interactions responsible for discrimination. These interactions may include hydrogen bonding, π-π stacking, steric hindrance, and van der Waals forces. By calculating the binding energies of the different diastereomeric complexes, researchers can predict which enantiomer will interact more strongly with the chiral selector, thus explaining the basis of chiral separation. These models are vital for the rational design of new and more effective chiral selectors.
Redox Behavior and Electronic Structure of Related Metal Complexes
While specific experimental and computational studies on the redox behavior and electronic structure of metal complexes derived directly from this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining related systems. The principles governing the electrochemical and electronic properties of transition metal Schiff base complexes are well-established, allowing for informed predictions about the behavior of complexes incorporating the this compound moiety.
General Principles of Redox Behavior in Transition Metal Schiff Base Complexes
The redox properties of transition metal Schiff base complexes are primarily centered on the metal ion and are significantly influenced by the electronic nature of the coordinating ligand. Cyclic voltammetry is a key technique used to probe these properties, often revealing quasi-reversible or reversible one-electron transfer processes corresponding to the M(II)/M(I) or M(III)/M(II) redox couples.
The electron-donating or electron-withdrawing nature of substituents on the Schiff base ligand plays a crucial role in modulating the redox potential of the metal center. Electron-donating groups increase the electron density on the metal ion, making it easier to oxidize (less positive or more negative potential) and harder to reduce. Conversely, electron-withdrawing groups decrease the electron density at the metal center, facilitating reduction and making oxidation more difficult (more positive potential).
An illustrative comparison of expected redox potentials for a hypothetical series of copper(II) Schiff base complexes is presented below.
| Substituent on Phenyl Ring | Expected Effect on Electron Density at Metal Center | Predicted Shift in Cu(II)/Cu(I) Redox Potential (E½ vs. Ag/AgCl) |
|---|---|---|
| 4-Nitro (electron-withdrawing) | Decrease | More Positive |
| Unsubstituted | Baseline | Reference |
| 4-Methoxy (electron-donating) | Increase | More Negative |
| 2,4-Dimethyl (electron-donating) | Significant Increase | More Negative |
Computational Insights into Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of transition metal complexes. Such studies provide valuable information about the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the nature of the metal-ligand bonding.
For Schiff base complexes, the HOMO is often localized on the metal d-orbitals and the phenolate (B1203915) oxygen atoms of the ligand, while the LUMO can be centered on the imine C=N bond and the aromatic rings of the ligand. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex.
In a complex containing the this compound moiety, the electron-donating methyl groups would be expected to raise the energy of the HOMO, which would have significant contributions from the ligand framework. This would, in turn, decrease the HOMO-LUMO gap, potentially influencing the electronic absorption spectra and the reactivity of the complex.
A hypothetical breakdown of calculated electronic properties for a series of nickel(II) Schiff base complexes is provided in the table below to illustrate these principles.
| Substituent on Phenyl Ring | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4-Nitro | Lower | Lower | Relatively Small |
| Unsubstituted | Baseline | Baseline | Reference |
| 4-Methoxy | Higher | Slightly Higher | Slightly Smaller |
| 2,4-Dimethyl | Higher | Slightly Higher | Smaller |
Applications in Advanced Chemical Systems
Role in Coordination Chemistry as Ligands
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. 1-(2,4-Dimethylphenyl)ethanamine, with its nitrogen-based Lewis basic site, functions effectively as a ligand. rsc.org The substituents on its aromatic ring and the nature of its ethylamine (B1201723) backbone significantly dictate its behavior in a metal's coordination sphere.
The synthesis of metal complexes involving amine ligands like this compound is a fundamental process in inorganic chemistry. researchgate.net Typically, these syntheses involve the direct reaction of the amine ligand with a suitable metal salt in an appropriate solvent. researchgate.netmdpi.com The nitrogen atom of the amine possesses a lone pair of electrons, which it donates to the electron-deficient metal center, forming a coordinate covalent bond. rsc.org
The general procedure for forming such complexes can be illustrated as follows:
A solution of the metal precursor, such as a metal halide (e.g., PdCl₂, CuCl₂) or acetate, is prepared in a solvent like ethanol (B145695) or dichloromethane. researchgate.net
A stoichiometric amount of the this compound ligand is then added to the solution. mdpi.com
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coordination of the ligand to the metal center. mdpi.com
The resulting metal-amine complex can then be isolated as a stable solid through precipitation, filtration, and washing. researchgate.net
While specific complexes of this compound are not extensively documented in foundational literature, the principles of coordination chemistry suggest its capability to form stable complexes with a variety of transition metals, including but not limited to palladium(II), copper(I), silver(I), and gold(I). nih.gov The resulting complexes can serve as precursors for catalytic applications or as subjects for studying fundamental chemical bonding and reactivity.
The design of a ligand is crucial for controlling the structure, reactivity, and catalytic activity of a metal complex. rsc.org this compound possesses distinct steric and electronic features that predictably influence its coordination behavior. rsc.org
Steric Influences: The presence of two methyl groups at the ortho- and para-positions of the phenyl ring, combined with the ethylamine side chain, introduces significant steric bulk around the coordinating nitrogen atom. This steric hindrance plays a critical role in determining the coordination geometry and the number of ligands that can bind to a metal center. nih.govrsc.org For instance, bulky ligands can prevent the formation of highly coordinated species, favoring complexes with lower coordination numbers. rsc.org This effect can be advantageous in catalysis, as it may leave open coordination sites on the metal for substrate binding. researchgate.net The steric repulsion between the ligand's methyl groups and other ligands or the metal center itself can influence bond angles and lengths within the complex, potentially distorting the geometry from ideal configurations (e.g., tetrahedral or square planar). rsc.orgnih.gov
Electronic Influences: The methyl groups on the phenyl ring are electron-donating groups (EDGs) by induction and hyperconjugation. rsc.org These groups increase the electron density on the aromatic ring and, consequently, on the nitrogen donor atom of the ethanamine moiety. rsc.orgescholarship.org This enhanced electron density increases the Lewis basicity of the amine, making it a stronger σ-donor to the metal center. rsc.org A more electron-rich metal center, resulting from coordination with such a ligand, can have altered reactivity. For example, in catalytic cycles, this can affect the rates of oxidative addition and reductive elimination steps. The electronic properties of the ligand can be systematically tuned by changing the substituents on the aromatic ring to modulate the performance of the metal complex for a specific application. rsc.orgacs.org
| Property | Structural Feature | Influence on Coordination | Potential Consequence |
|---|---|---|---|
| Steric Hindrance | Two methyl groups on the phenyl ring (ortho- and para-); ethyl group on the amine. | Limits the number of ligands around the metal center; influences complex geometry and bond angles. nih.govrsc.org | Favors lower coordination numbers; creates specific pockets for substrate binding in catalysts. rsc.orgresearchgate.net |
| Electronic Effect | Electron-donating methyl groups. | Increases electron density on the nitrogen donor atom, enhancing its Lewis basicity and σ-donor character. rsc.orgescholarship.org | Forms stable metal-ligand bonds; modifies the redox potential and reactivity of the metal center. acs.org |
Catalytic Applications
The chirality and nucleophilicity of this compound and its derivatives make them suitable candidates for various catalytic applications, particularly in the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and agrochemical industries. liverpool.ac.uk
When used in its enantiomerically pure form, such as (S)-1-(2,4-Dimethylphenyl)ethanamine, the compound can serve as a powerful tool for asymmetric synthesis. liverpool.ac.ukokayama-u.ac.jp It can be employed in two primary ways: as a chiral auxiliary or as a chiral ligand for a metal catalyst.
As a Chiral Auxiliary: A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation stereoselectively. wikipedia.org The (S)- or (R)-enantiomer of this compound can be reacted with a carboxylic acid or a ketone to form a chiral amide or imine, respectively. wikipedia.orgresearchgate.net The inherent chirality of the amine, combined with its steric bulk, effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. nih.gov This process leads to the formation of a new stereocenter with a high degree of predictability. After the reaction, the auxiliary can be chemically cleaved and recovered for reuse. wikipedia.org
As a Chiral Ligand: In transition metal-catalyzed reactions, the amine can act as a chiral ligand. sfu.ca By coordinating to a metal such as rhodium, iridium, or iron, it creates a chiral catalytic environment. liverpool.ac.ukrsc.org In asymmetric hydrogenation, for example, a complex of a metal with chiral this compound can catalyze the addition of hydrogen to a prochiral olefin or imine, leading to a product with high enantiomeric excess (ee). liverpool.ac.ukrug.nl The ligand's structure dictates the stereochemical outcome by controlling the binding orientation of the substrate to the metal catalyst. okayama-u.ac.jp
| Reaction Type | Role of this compound | Mechanism of Chiral Induction | Typical Product |
|---|---|---|---|
| Asymmetric Alkylation | Chiral Auxiliary | Forms a chiral imine/enamine; steric hindrance from the dimethylphenyl group directs the approach of the electrophile. wikipedia.orgnih.gov | Enantioenriched α-substituted carbonyl compounds or amines. |
| Asymmetric Hydrogenation | Chiral Ligand | Coordinates to a transition metal (e.g., Rh, Ir) to form a chiral catalyst that selectively hydrogenates one face of a prochiral substrate. liverpool.ac.ukrug.nl | Chiral alcohols or amines from prochiral ketones/imines. |
| Diels-Alder Reaction | Chiral Auxiliary or Ligand | Controls the facial selectivity of the dienophile's approach to the diene through steric blocking. sfu.ca | Enantiomerically enriched cyclic compounds. |
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org Chiral primary and secondary amines are prominent organocatalysts in asymmetric MCRs. rsc.orgfrontiersin.org
This compound can act as a catalyst in such transformations through the formation of reactive intermediates. rsc.org For instance, it can react with an aldehyde or ketone to reversibly form a chiral iminium ion or a chiral enamine. frontiersin.org
Iminium Catalysis: The formation of a chiral iminium ion from a α,β-unsaturated aldehyde lowers the LUMO of the aldehyde, activating it for nucleophilic attack.
Enamine Catalysis: The formation of a chiral enamine from a ketone or aldehyde raises the HOMO, turning the α-carbon into a nucleophilic species that can attack an electrophile.
In an MCR setting, this activation allows for a cascade of bond-forming events to occur under stereochemical control. rsc.org For example, in an asymmetric Petasis borono-Mannich reaction, a chiral amine can condense with an aldehyde and an organoboronic acid to yield chiral amino alcohols with high enantioselectivity. chemrxiv.org Similarly, chiral amines can catalyze one-pot procedures for synthesizing α-chiral amines from aldehydes and other starting materials. nih.govacs.org The steric and electronic properties of this compound would be instrumental in determining the efficiency and stereoselectivity of these complex transformations.
Q & A
Q. What are the optimized synthetic routes for 1-(2,4-Dimethylphenyl)ethanamine, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer: Synthesis of this compound can be optimized using reductive amination or nucleophilic substitution. For example, in analogous compounds like indolylarylsulfones, yields improved from 41% to 82% by switching from 1-(thiophen-2-yl)ethanamine to 2-(thiophen-2-yl)ethanamine as the precursor amine . Key variables to test include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate kinetics but risk side reactions.
- Catalyst : Palladium or nickel catalysts can facilitate hydrogenation steps in reductive amination.
- Purification : Column chromatography with silica gel or preparative HPLC ensures high purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies structural motifs (e.g., aromatic protons at δ 6.8–7.2 ppm, ethylamine chain protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10H15N, exact mass 149.12 g/mol) .
- Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm) quantifies purity and detects impurities .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at ~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved P95 respirators to prevent inhalation or dermal exposure .
- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA permissible exposure limits (PELs).
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste handlers to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, can model:
- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites on the aromatic ring and amine group .
- Thermochemical Data : Predict bond dissociation energies (e.g., C-N, C-C) to assess stability under thermal stress .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction pathways in ethanol or water .
Example: For analogous compounds, DFT-derived atomization energies showed <2.4 kcal/mol deviation from experimental values .
Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?
Methodological Answer:
- Comparative Dose-Response Studies : Test derivatives across multiple cell lines (e.g., HEK-293, SH-SY5Y) to isolate structure-activity relationships (SAR) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent in vivo vs. in vitro results .
- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity differences between enantiomers .
Q. How can this compound be functionalized for applications in agrochemical research?
Methodological Answer:
- Herbicidal Derivatives : Introduce sulfonyl or carbonyl groups to enhance lipid solubility, improving foliar absorption. For example, derivatives of similar compounds increased herbicide efficacy by 40% against Amaranthus retroflexus .
- Synthetic Steps :
- Field Trials : Evaluate phytotoxicity and soil half-life (t1/2) under controlled environmental conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity Verification : Reanalyze samples via DSC (Differential Scanning Calorimetry) to confirm melting points (e.g., literature range: 12–15°C vs. observed 14°C) .
- Spectral Reproducibility : Re-run NMR under standardized conditions (e.g., DMSO-d6, 400 MHz) and compare with published spectra .
- Collaborative Studies : Cross-validate data with independent labs using identical synthetic and analytical protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
